molecular formula C9H17ClF3NS B8224288 4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride

4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride

Cat. No.: B8224288
M. Wt: 263.75 g/mol
InChI Key: GLQYYURMJDKXCJ-UHFFFAOYSA-N
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Description

4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H17ClF3NS and a molecular weight of 263.75 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoropropylthio group, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 3,3,3-trifluoropropylthiol in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final conversion to the hydrochloride salt. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride is unique due to the presence of the trifluoropropylthio group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(3,3,3-trifluoropropylsulfanylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NS.ClH/c10-9(11,12)3-6-14-7-8-1-4-13-5-2-8;/h8,13H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYYURMJDKXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSCCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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